molecular formula C26H26N2O5 B11948551 Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate CAS No. 24117-97-3

Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate

Cat. No.: B11948551
CAS No.: 24117-97-3
M. Wt: 446.5 g/mol
InChI Key: ZZKOOGWJNMTLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a benzyloxycarbonyl group, and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions.

    Formation of the ester bond: The protected amino acid is then reacted with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond.

    Deprotection: The benzyloxycarbonyl group is removed under mild acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Nucleophiles such as halides, in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Benzyl alcohol and the corresponding carboxylic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The benzyloxycarbonyl group can be cleaved by enzymatic action, releasing the active form of the compound. This process can modulate various biochemical pathways and exert specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate shares structural similarities with other esters and amino acid derivatives, such as:
    • Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-(4-hydroxyphenyl)propanoate
    • Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-(4-methoxyphenyl)propanoate

Uniqueness

The uniqueness of benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyloxycarbonyl and phenylpropanoate moieties allows for versatile applications in various fields of research and industry.

Properties

CAS No.

24117-97-3

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

benzyl 3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate

InChI

InChI=1S/C26H26N2O5/c29-24(17-27-26(31)33-19-22-14-8-3-9-15-22)28-23(16-20-10-4-1-5-11-20)25(30)32-18-21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,27,31)(H,28,29)

InChI Key

ZZKOOGWJNMTLMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.